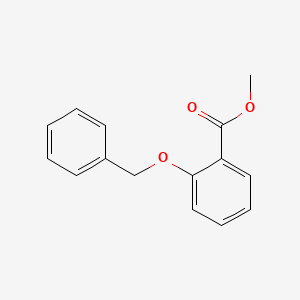

Methyl 2-benzyloxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHVBYAYSGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290895 | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-16-0 | |

| Record name | 55142-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 2-benzyloxybenzoate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-benzyloxybenzoate

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive, field-proven methodology for the . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring a deep understanding of the process, from reaction mechanism to final analytical verification. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Strategic Overview: The Significance of this compound

This compound (C₁₅H₁₄O₃) is a valuable chemical intermediate whose utility spans multiple domains of chemical science. Its structure is characterized by a methyl salicylate core where the phenolic hydroxyl group is protected by a benzyl ether. This structural motif makes it a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the development of new drug candidates and in the fragrance industry as a fixative to prolong scent profiles. The benzyl protecting group is stable under a variety of reaction conditions yet can be selectively removed when needed, making this compound a versatile precursor for more complex molecular architectures.

This guide will meticulously detail its preparation via the Williamson ether synthesis, a robust and widely adopted method for ether formation. We will then proceed to a thorough characterization of the purified product using a suite of modern analytical techniques to confirm its identity and purity.

Synthesis: A Practical Application of the Williamson Ether Synthesis

The synthesis of this compound from methyl salicylate and benzyl bromide is a classic example of the Williamson ether synthesis. This S_N2 reaction is a cornerstone of organic chemistry for its reliability and versatility in forming ether linkages.

Mechanistic Rationale and Reagent Selection

The reaction proceeds in two conceptual steps:

-

Deprotonation: The weakly acidic phenolic proton of methyl salicylate is removed by a base to generate a nucleophilic phenoxide ion.

-

Nucleophilic Substitution (S_N2): The resulting phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O ether bond.

Causality Behind Experimental Choices:

-

Starting Materials: Methyl 2-hydroxybenzoate (methyl salicylate) provides the core scaffold. Benzyl bromide is chosen as the benzylating agent; as a primary benzylic halide, it is highly reactive and ideally suited for an S_N2 reaction, minimizing the potential for competing elimination reactions.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. Its use obviates the need for strictly anhydrous conditions that stronger, homogenous bases like sodium hydride would require. It is sufficiently basic to deprotonate the phenol without promoting hydrolysis of the methyl ester.

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving its nucleophilicity intact and accelerating the rate of the S_N2 reaction.

-

Catalyst: A catalytic amount of potassium iodide (KI) can be added. Through the Finkelstein reaction, the iodide ion can transiently convert benzyl bromide to the more reactive benzyl iodide, further increasing the reaction rate.

Visualizing the Synthesis Workflow

The overall process from starting materials to a fully characterized product follows a logical and systematic workflow.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocol

Materials & Reagents:

-

Methyl Salicylate (Reagent Grade)

-

Benzyl Bromide (≥98%)

-

Potassium Carbonate (Anhydrous, finely powdered)

-

Acetone (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Hexane (ACS Grade)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of methyl salicylate).

-

Reagent Addition: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise using a syringe.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56 °C for acetone). Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of fresh acetone.

-

Work-up - Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting oily residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which may be a pale yellow oil or a semi-solid.

-

Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the resulting white solid by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

Mandatory Safety Protocols

Adherence to safety procedures is non-negotiable. All operations should be conducted inside a certified chemical fume hood.

-

Benzyl Bromide: This compound is a potent lachrymator and is corrosive and toxic. Avoid inhalation of vapors and any contact with skin or eyes. Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. All equipment and containers should be handled with care to prevent spills.

-

Methyl Salicylate: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust. In case of contact, rinse thoroughly with water.

-

Organic Solvents: Acetone, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Characterization: Structural Verification and Purity Assessment

Thorough characterization is essential to confirm the successful synthesis of this compound and to assess its purity. The expected data from key analytical techniques are summarized below.

Visualizing the Chemical Transformation

Caption: Synthesis of this compound.

Summary of Analytical Data

The following table presents the expected analytical data for the purified product.

| Analytical Technique | Parameter | Expected Result for this compound |

| Physical Properties | Appearance | White crystalline solid |

| Melting Point | 45-48 °C | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 ppm | Multiplet, 1H (Aromatic H ortho to C=O) |

| δ 7.2-7.5 ppm | Multiplet, 6H (Aromatic H's) | |

| δ 7.0-7.1 ppm | Multiplet, 2H (Aromatic H's) | |

| δ 5.1 ppm | Singlet, 2H (-O-CH₂ -Ph) | |

| δ 3.9 ppm | Singlet, 3H (-O-CH₃ ) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 ppm | C=O (Ester) |

| δ ~158 ppm | Ar-C -O (Ether link) | |

| δ ~136 ppm | Ar-C -CH₂ (Quaternary) | |

| δ ~133, 131 ppm | Ar-C H | |

| δ ~128.6, 128.1, 127.2 ppm | Ar-C H (Benzyl ring) | |

| δ ~120, 114 ppm | Ar-C H | |

| δ ~115 ppm | Ar-C -C=O (Quaternary) | |

| δ ~71 ppm | -O-CH₂ -Ph | |

| δ ~52 ppm | -O-CH₃ | |

| IR Spectroscopy (KBr, cm⁻¹) | ~3030 cm⁻¹ | Aromatic C-H stretch |

| ~2950 cm⁻¹ | Aliphatic C-H stretch | |

| ~1730 cm⁻¹ | C=O stretch (Ester) | |

| ~1600, 1490 cm⁻¹ | Aromatic C=C stretch | |

| ~1250 cm⁻¹ | Asymmetric C-O-C stretch (Aryl ether) | |

| ~1080 cm⁻¹ | Symmetric C-O-C stretch (Ester) | |

| Mass Spectrometry (EI) | m/z 242 | [M]⁺, Molecular Ion Peak |

| m/z 151 | [M - C₇H₇]⁺, Loss of benzyl group | |

| m/z 91 | [C₇H₇]⁺, Benzyl/tropylium cation (Base Peak) |

Interpreting the Spectra

-

¹H NMR: The most telling signals are the two singlets at approximately 5.1 ppm and 3.9 ppm. The singlet at 5.1 ppm, integrating to 2H, is characteristic of the benzylic methylene protons. The singlet at 3.9 ppm, integrating to 3H, corresponds to the methyl ester protons. The disappearance of the broad phenolic -OH peak from the methyl salicylate starting material is a key indicator of reaction completion.

-

¹³C NMR: The spectrum should display 11 distinct signals for the 15 carbon atoms, accounting for the symmetry in the phenyl group of the benzyl moiety. The downfield signal around 166 ppm is indicative of the ester carbonyl carbon. The signal around 71 ppm is characteristic of the benzylic methylene carbon.

-

IR Spectroscopy: The most crucial feature is the strong absorbance around 1730 cm⁻¹, confirming the presence of the ester carbonyl group. The absence of a broad O-H stretch (which would appear around 3200-3500 cm⁻¹ in the starting material) further confirms the formation of the ether.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z = 242, corresponding to the molecular weight of the product. A prominent base peak at m/z = 91 is the hallmark of a benzyl ether, corresponding to the stable tropylium cation formed upon fragmentation.

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of this compound. By following the detailed experimental protocol and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate. The comprehensive characterization data provided serves as a benchmark for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery, organic synthesis, and materials science.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-benzyloxybenzoate

Foreword

Methyl 2-benzyloxybenzoate, a significant aromatic ester, holds a place of interest for researchers and professionals in drug development and organic synthesis. Its unique molecular architecture, featuring a methyl ester and a bulky benzyloxy protecting group on a benzoate scaffold, presents a versatile platform for chemical modifications. This guide offers a comprehensive exploration of its core physicochemical properties, providing both foundational data and the underlying scientific principles that govern its behavior. The subsequent sections are designed to equip researchers with the necessary knowledge for its effective handling, characterization, and application in a laboratory setting.

Molecular Structure and Core Properties

This compound is chemically identified as methyl 2-(phenylmethoxy)benzoate. The presence of the benzyl group offers a strategic advantage in multi-step syntheses, serving as a robust protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 55142-16-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Melting Point | 45-48°C | [1][2] |

| Boiling Point | 364.9°C at 760 mmHg | [1][2] |

| Density | 1.142 g/cm³ | [1][2] |

| Flash Point | 152.5°C | [1][2] |

| Refractive Index | 1.566 | [2] |

These properties indicate that this compound is a solid at room temperature with a relatively high boiling point, characteristic of a molecule with its molecular weight and aromatic nature. Its density suggests it is slightly denser than water.

Synthesis and Purification: A Methodological Approach

The synthesis of this compound typically involves the benzylation of the hydroxyl group of methyl salicylate (methyl 2-hydroxybenzoate). This Williamson ether synthesis is a cornerstone of organic chemistry and proceeds via an SN2 mechanism.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from methyl salicylate and benzyl chloride.

Materials:

-

Methyl salicylate

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The suspension should be stirred vigorously.

-

Benzylation: Slowly add benzyl chloride (1.1 equivalents) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the ester and the reaction of water with the base.

-

Potassium Carbonate as Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl of methyl salicylate to form the more nucleophilic phenoxide ion, which is essential for the SN2 reaction with benzyl chloride.

-

Acetone as Solvent: Acetone is a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. It also has a convenient boiling point for reflux.

-

Aqueous Work-up: The washing steps are necessary to remove any unreacted starting materials, byproducts, and the base.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.

-

Aromatic Protons (Ar-H): Signals for the nine aromatic protons will appear in the range of δ 6.8-8.0 ppm. The protons on the benzoate ring will likely be distinct from those on the benzyl ring.

-

Methylene Protons (-CH₂-): A characteristic singlet for the two benzylic protons is expected around δ 5.1-5.3 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet for the three methyl ester protons should appear in the upfield region, typically around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 15 carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will give a signal in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield among the ring carbons.

-

Methylene Carbon (-CH₂-): The benzylic carbon signal is expected around δ 70-75 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.[3]

-

C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations should be observable. The ester C-O stretch will likely appear between 1250-1300 cm⁻¹, while the aryl ether C-O stretch will be in the 1200-1250 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 242, corresponding to the molecular weight of this compound.

-

Key Fragmentation Patterns: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragment could be observed at m/z = 151, resulting from the loss of the benzyl group. The loss of the methoxy group (-OCH₃) would lead to a peak at m/z = 211.

Stability, Storage, and Safety Considerations

-

Stability: this compound is generally stable under standard laboratory conditions.[1] However, it is susceptible to hydrolysis of the ester group under strong acidic or basic conditions. The benzyloxy group can be cleaved by catalytic hydrogenation.

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[1]

-

Safety: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[2] Its utility stems from the differential reactivity of its functional groups.

-

Pharmaceutical Synthesis: The core structure of this compound is a precursor to more complex molecules with potential biological activity. The ability to deprotect the hydroxyl group at a later stage in a synthetic sequence is a key advantage.[2]

-

Fragrance and Flavor Industry: Aromatic esters are widely used in the fragrance and flavor industries, and this compound may find applications in this sector due to its structural similarity to other fragrance components.[2]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By understanding its molecular structure, synthetic pathways, spectroscopic signatures, and handling requirements, researchers and drug development professionals can effectively utilize this versatile compound in their scientific endeavors. The provided protocols and data serve as a foundational resource for further exploration and innovation.

References

A Technical Guide to the Spectral Analysis of Methyl 2-benzyloxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for Methyl 2-benzyloxybenzoate, a key intermediate in organic synthesis. While experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from analogous compounds and foundational spectroscopic principles to offer a robust predictive guide. We will explore the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data, but the scientific reasoning behind the spectral characteristics.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, by reacting Methyl 2-hydroxybenzoate with a benzyl halide in the presence of a base. This method is a reliable and well-established procedure for the formation of aryl ethers. A general protocol, adapted from related synthetic procedures, is provided below[1].

Experimental Protocol: Synthesis

-

Dissolution: Dissolve Methyl 2-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

-

Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Pulse Sequence: A standard single-pulse sequence.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | dd | 1H | H-6 |

| ~ 7.45-7.30 | m | 6H | H-4 & Phenyl-H |

| ~ 7.10 | d | 1H | H-3 |

| ~ 7.00 | t | 1H | H-5 |

| ~ 5.15 | s | 2H | -OCH₂- |

| ~ 3.90 | s | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoate and benzyl groups, the benzylic methylene protons, and the methyl ester protons.

-

Aromatic Protons (7.85 - 7.00 ppm): The four protons on the benzoate ring will appear as distinct multiplets due to their different chemical environments. The proton at the H-6 position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets (dd). The protons at H-3, H-4, and H-5 will appear in the aromatic region, with their multiplicities determined by coupling to adjacent protons. The five protons of the benzyl group are expected to appear as a multiplet in the range of 7.45-7.30 ppm, likely overlapping with some of the benzoate protons.

-

Benzylic Protons (~ 5.15 ppm): The two protons of the methylene group (-OCH₂-) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

-

Methyl Protons (~ 3.90 ppm): The three protons of the methyl ester group (-OCH₃) are also chemically equivalent and will appear as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (ester) |

| ~ 158 | C-2 |

| ~ 136 | Phenyl C-ipso |

| ~ 133 | C-4 |

| ~ 131 | C-6 |

| ~ 129-127 | Phenyl C-H |

| ~ 122 | C-1 |

| ~ 120 | C-5 |

| ~ 114 | C-3 |

| ~ 71 | -OCH₂- |

| ~ 52 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

-

Carbonyl Carbon (~ 167 ppm): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons (158 - 114 ppm): The eight aromatic carbons will appear in the typical aromatic region. The carbon attached to the ether oxygen (C-2) is expected to be the most deshielded among the ring carbons due to the electron-withdrawing effect of the oxygen. The ipso-carbon of the benzyl group will also be in this region. The remaining aromatic carbons will have chemical shifts determined by their electronic environment.

-

Benzylic Carbon (~ 71 ppm): The carbon of the methylene group (-OCH₂-) will appear downfield due to the attachment to an oxygen atom.

-

Methyl Carbon (~ 52 ppm): The methyl ester carbon (-OCH₃) will be the most shielded carbon and will appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1600, 1585, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (ester, aryl-O) |

| ~ 1100 | Strong | C-O stretch (ether, alkyl-O) |

Interpretation of the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methylene groups will appear in the 2950-2850 cm⁻¹ range[2].

-

C=O Stretching: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group (C=O) of the ester[2].

-

C=C Stretching: Aromatic C=C bond stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: Two strong C-O stretching bands are expected. The one at a higher wavenumber (~1250 cm⁻¹) corresponds to the aryl-O-C stretch of the ester and ether, while the one at a lower wavenumber (~1100 cm⁻¹) is due to the alkyl-O-C stretch of the ester and ether.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 242 (C₁₅H₁₄O₂)

-

Key Fragment Ions:

-

m/z = 211 ([M - OCH₃]⁺)

-

m/z = 183 ([M - COOCH₃]⁺)

-

m/z = 151 ([M - C₇H₇]⁺)

-

m/z = 121 ([C₈H₉O]⁺)

-

m/z = 91 ([C₇H₇]⁺, tropylium ion) - likely the base peak

-

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak at m/z 242. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

-

Loss of the Methoxy Group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 211.

-

Loss of the Carbomethoxy Group: Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 183.

-

Loss of the Benzyl Group: Cleavage of the benzylic ether bond can lead to the loss of a benzyl radical (•C₇H₇), resulting in an ion at m/z 151.

-

Formation of the Tropylium Ion: The most characteristic fragmentation is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91. This is often the base peak in the mass spectra of benzyl ethers and esters[3][4].

-

McLafferty Rearrangement: While less likely due to the aromatic nature, a McLafferty rearrangement is a possibility for some esters. However, the formation of the tropylium ion is expected to be the dominant fragmentation pathway.

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently characterize this important synthetic intermediate, ensuring its purity and structural integrity for use in drug discovery and development. The provided protocols offer a starting point for experimental design, while the detailed interpretations serve as a valuable reference for data analysis.

References

An In-depth Technical Guide to the Solubility of Methyl 2-benzyloxybenzoate

Abstract

Methyl 2-benzyloxybenzoate is a versatile aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries as a synthetic intermediate.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the principles of intermolecular forces. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of its solubility, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase. For a research scientist or a drug development professional, knowledge of a compound's solubility is not merely academic; it is a cornerstone of process development, formulation design, and analytical method development. In the context of this compound, understanding its solubility profile allows for:

-

Optimal Solvent Selection: Choosing the most appropriate solvent system for chemical reactions, ensuring reactants are in the solution phase for efficient transformation.

-

Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of creating stable liquid dosage forms.

This guide will first delve into a theoretical prediction of this compound's solubility by dissecting its molecular structure and then provide a detailed experimental workflow for its empirical determination.

Theoretical Solubility Profile: A Molecular Structure-Based Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[2][3][4][5][6] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure (Figure 1).

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.

Molecular Formula: C₁₅H₁₄O₃[1] Molecular Weight: 242.27 g/mol [1]

Key structural features influencing solubility:

-

Aromatic Rings: The presence of two phenyl rings (the benzoate and the benzyl groups) contributes significant nonpolar character to the molecule. These large, hydrophobic regions will favor interactions with nonpolar solvents through London dispersion forces.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity. The carbonyl oxygen (C=O) and the ether oxygen (-OCH₃) are capable of acting as hydrogen bond acceptors.[7][8] This feature suggests potential solubility in polar solvents.

-

Ether Linkage (-O-CH₂-): The benzylic ether linkage also contributes some polarity and can act as a hydrogen bond acceptor.

-

Absence of Hydrogen Bond Donors: Critically, the molecule lacks any acidic protons (like those in -OH or -NH groups). This means it cannot act as a hydrogen bond donor, which will limit its solubility in highly polar, protic solvents like water.[9][10]

Prediction:

Based on this analysis, this compound can be classified as a moderately polar compound with significant nonpolar characteristics. Its solubility will be a balance between these competing features.

-

High Solubility is expected in: Solvents that can accommodate both the polar ester/ether functionalities and the nonpolar aromatic rings. This includes moderately polar aprotic solvents and some nonpolar aromatic solvents.

-

Moderate Solubility is expected in: Alcohols (polar protic) where the alkyl chain can interact with the nonpolar parts of the molecule, and the hydroxyl group can interact with the ester and ether oxygens. However, the lack of hydrogen bond donation from the solute will prevent extremely high solubility.

-

Low to Insoluble is expected in:

-

Highly polar protic solvents like water. The large nonpolar surface area of the molecule will disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.

-

Very nonpolar aliphatic solvents (e.g., hexane, cyclohexane). While these solvents will interact with the aromatic rings, they cannot effectively solvate the polar ester group.

-

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Polarity | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene | Low | High | "Like dissolves like"; the aromatic nature of toluene interacts favorably with the two phenyl rings of the solute. |

| Benzene | Low | High | Similar to toluene, provides favorable π-π stacking interactions. | |

| Nonpolar Aliphatic | Hexane | Very Low | Low | Ineffective at solvating the polar ester and ether groups. |

| Cyclohexane | Very Low | Low | Similar to hexane, lacks the ability to interact with the polar functionalities. | |

| Polar Aprotic | Dichloromethane (DCM) | Moderate | High | Balances polarity to solvate the ester with the ability to accommodate the nonpolar rings. |

| Tetrahydrofuran (THF) | Moderate | High | The ether oxygen in THF can interact with the solute, and its overall polarity is suitable. | |

| Ethyl Acetate | Moderate | High | As an ester itself, it shares functional group similarity, promoting solubility. | |

| Acetone | Moderate-High | High | The polar carbonyl group can solvate the ester, and the methyl groups offer some nonpolar interaction. | |

| Dimethyl Sulfoxide (DMSO) | High | Moderate to High | Highly polar, but its aprotic nature can still effectively solvate the molecule. | |

| Polar Protic | Methanol | High | Moderate | Can act as a hydrogen bond donor to the ester/ether oxygens, but the small alkyl chain offers limited nonpolar interaction. |

| Ethanol | High | Moderate | Similar to methanol, with a slightly larger alkyl chain for better interaction with the nonpolar regions. | |

| Isopropanol | Moderate-High | Moderate | The larger alkyl group improves nonpolar interactions compared to methanol and ethanol. | |

| Water | Very High | Very Low / Insoluble | The large hydrophobic structure cannot overcome the strong hydrogen bonding network of water.[8][9][10] |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, an empirical approach is necessary. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[11][12] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound in a saturated solution at a given temperature when excess solid is present.[7][11]

The protocol described below is a self-validating system, incorporating steps to ensure equilibrium has been reached.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Extended Equilibration Time with Agitation: Solubility can be slow to reach equilibrium.[12] Continuous agitation for a prolonged period (e.g., 24-48 hours) is crucial to ensure the system has reached a steady state.

-

Temperature Control: Solubility is temperature-dependent.[12] Conducting the experiment in a temperature-controlled incubator or water bath is essential for data consistency and accuracy.

-

Phase Separation: It is critical to separate the undissolved solid from the saturated solution before analysis. Filtration or centrifugation are standard methods.

-

Quantitative Analysis: A validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately determine the concentration of the dissolved solute in the supernatant.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Autosampler vials

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Protocol:

-

Preparation: a. Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of solid to 1-2 mL of the chosen solvent. The key is to have visible undissolved solid at the end of the experiment. b. Accurately record the volume of solvent added to each vial. c. Prepare at least three replicate vials for each solvent to assess reproducibility.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). c. Agitate the vials at a consistent speed for a defined period, typically 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h) to ensure the measured concentration is no longer increasing.

-

Sample Collection and Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to allow the excess solid to sediment. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter directly into a clean, labeled autosampler vial. This step is critical to remove any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution and lead to an overestimation of solubility.

-

Sample Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the filtered samples and the calibration standards using a validated HPLC-UV method. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve. This concentration represents the equilibrium solubility.

Visualization and Data Presentation

Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Data Summary Table

All experimentally determined quantitative data should be summarized in a structured table for clear comparison and interpretation.

Table 2: Experimental Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Classification |

| Toluene | Experimental Value | Calculated Value | e.g., Very Soluble |

| Hexane | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Dichloromethane | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetone | Experimental Value | Calculated Value | e.g., Very Soluble |

| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |

| Water | Experimental Value | Calculated Value | e.g., Practically Insoluble |

| ...other solvents |

SD: Standard Deviation from replicate measurements.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust theoretical prediction of its solubility profile. The molecule's combination of significant nonpolar surface area from its two aromatic rings and polar functionality from its ester and ether groups suggests it will be most soluble in moderately polar aprotic solvents (e.g., dichloromethane, THF, ethyl acetate) and aromatic solvents (e.g., toluene). Conversely, it is predicted to have very low solubility in both highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. For researchers and drug development professionals, this predictive framework serves as a valuable starting point for solvent screening. However, for precise quantitative applications, the detailed shake-flask experimental protocol provided in this guide is essential for generating accurate and reliable thermodynamic solubility data.

References

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. fiveable.me [fiveable.me]

- 5. youtube.com [youtube.com]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. al-kindipublisher.com [al-kindipublisher.com]

- 8. youtube.com [youtube.com]

- 9. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 10. homework.study.com [homework.study.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Historical and Modern Synthesis of Methyl 2-benzyloxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context and synthetic evolution of Methyl 2-benzyloxybenzoate, a crucial intermediate in organic synthesis. While a singular, celebrated "discovery" of this compound is not prominent in the annals of chemical literature, its genesis is intrinsically linked to the development of fundamental organic reactions. This guide will explore its synthesis through the lens of the venerable Williamson ether synthesis, contrasting plausible early methodologies with contemporary, optimized protocols.

Introduction: The Significance of this compound

This compound, a derivative of methyl salicylate, serves as a valuable building block in the synthesis of more complex molecules, notably in the pharmaceutical industry. Its structure incorporates a benzyl ether protecting group on the phenolic hydroxyl of the methyl salicylate backbone. This strategic protection allows for selective reactions at other positions of the molecule, a common tactic in multi-step organic synthesis. One of the notable applications of this intermediate is in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[1]

Historical Context: The Convergence of Foundational Reactions

The initial synthesis of this compound can be best understood as an application of the Williamson ether synthesis , a classic and enduring method for forming ethers. Developed by Alexander Williamson in the 1850s, this SN2 reaction involves an alkoxide reacting with a primary alkyl halide. In the context of our topic, the synthesis involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide.

The use of the benzyl group as a protecting group for alcohols and phenols became a staple in organic synthesis due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, such as catalytic hydrogenolysis.[2] This dual nature of stability and selective removal makes it an ideal tool for synthetic chemists.

The Initial Synthesis: A Historically Plausible Protocol

The first synthesis of this compound would have likely been a straightforward application of the Williamson ether synthesis, using readily available reagents and techniques of the era. The following protocol is a reconstruction of what that initial experiment might have entailed.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium or potassium hydroxide would have been the most common and accessible strong bases to deprotonate the phenol. The formation of the sodium or potassium salt of methyl salicylate in situ would generate the necessary nucleophilic phenoxide.

-

Choice of Solvent: Ethanol or methanol were common solvents for such reactions. However, to drive the reaction to completion, a higher boiling point, polar aprotic solvent like acetone, if available and its utility understood, would have been advantageous.

-

Reaction Conditions: Heating under reflux would have been employed to increase the reaction rate, a standard practice for overcoming the activation energy of the SN2 reaction.

Experimental Workflow: Initial Synthesis

Caption: A plausible workflow for the initial synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve methyl salicylate in a suitable solvent such as acetone.

-

Addition of Base: To the stirred solution, add a stoichiometric amount of a powdered anhydrous base, such as potassium carbonate. Stir the mixture at room temperature for a period to allow for the formation of the potassium salt of methyl salicylate.

-

Benzylation: Slowly add benzyl chloride to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction could have been monitored by the consumption of the starting materials, likely assessed by simple qualitative tests or by running the reaction for a predetermined, extended period.

-

Work-up: After cooling, the solid inorganic salts are removed by filtration. The solvent is then removed from the filtrate by distillation.

-

Purification: The crude product is then dissolved in a water-immiscible organic solvent like diethyl ether. The organic layer is washed with a dilute aqueous base to remove any unreacted methyl salicylate, followed by a wash with water or brine. After drying the organic layer over an anhydrous salt (e.g., anhydrous sodium sulfate), the solvent is evaporated to yield the crude this compound. Further purification would likely be achieved by recrystallization from a suitable solvent like ethanol.

Modern Synthesis: An Optimized Protocol

Contemporary methods for the synthesis of this compound have been refined for improved yield, purity, and efficiency. These modern protocols often incorporate phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions and shorter reaction times.

The following protocol is based on modern synthetic procedures, often found in patent literature for the preparation of pharmaceutical intermediates.[3]

Causality Behind Experimental Choices:

-

Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, accelerates the reaction by transporting the phenoxide from the solid or aqueous phase to the organic phase where the benzyl halide is located.

-

Solvent System: A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Monitoring: Modern synthesis relies on techniques like Thin Layer Chromatography (TLC) to closely monitor the progress of the reaction, ensuring optimal reaction times and preventing the formation of byproducts.

Quantitative Data from a Modern Protocol:

| Reagent/Parameter | Quantity/Value | Source |

| Methyl 5-acetyl-2-hydroxybenzoate | 1.0 equivalent | [3] |

| Benzyl Chloride | 1.1 - 1.5 equivalents | [3] |

| Potassium Carbonate | 2.0 - 3.0 equivalents | [3] |

| Potassium Iodide (catalyst) | 0.1 equivalents | [3] |

| Solvent | Acetone | [3] |

| Reaction Temperature | Reflux (approx. 56°C) | [3] |

| Reaction Time | 4-6 hours (monitored by TLC) | [3] |

Note: The referenced protocol is for a closely related derivative, Methyl 5-acetyl-2-(benzyloxy)benzoate, but the reaction conditions are directly applicable to the synthesis of this compound from methyl salicylate.

Experimental Workflow: Modern Synthesis

Caption: A typical modern workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate in acetone. Add potassium carbonate and a catalytic amount of potassium iodide to the solution. Stir the mixture at room temperature for 15 minutes.[3]

-

Benzylation: Add benzyl chloride dropwise to the stirred suspension.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.[3]

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by recrystallization from a suitable solvent mixture (e.g., ethyl acetate and hexane) or by column chromatography to yield pure this compound.[3]

Conclusion

The synthesis of this compound is a testament to the enduring power of fundamental organic reactions. While its specific historical discovery remains understated, its preparation is a clear descendant of the Williamson ether synthesis. The evolution from a plausible, early 20th-century protocol to modern, optimized methods highlights the advancements in synthetic chemistry, including the use of catalysts and advanced analytical techniques. As a key intermediate, particularly in the pharmaceutical industry, the reliable and efficient synthesis of this compound continues to be of significant importance.

References

The Synthetic Heartwood: Unveiling the Potential Biological Activities of Methyl 2-benzyloxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-benzyloxybenzoate, a seemingly unassuming aromatic ester, holds a pivotal position not as a direct therapeutic agent but as a sophisticated synthetic intermediate in the architecture of complex, biologically active molecules. This technical guide navigates the known landscape of this compound, moving beyond a simple cataloging of its properties. We delve into its primary role as a precursor, with a significant focus on the synthesis of Salmeterol, a long-acting β2-adrenergic agonist. By examining the biological activities of its derivatives and structurally related benzoate compounds, we will extrapolate and discuss the potential, yet unexplored, biological profile of this compound. This guide provides detailed synthetic methodologies, explores the mechanistic underpinnings of its derivatives, and offers a forward-looking perspective on its latent potential in drug discovery.

Introduction: A Molecule of Latent Promise

In the intricate tapestry of medicinal chemistry, the value of a molecule is not always defined by its intrinsic biological activity but by the potential it unlocks. This compound is a prime example of such a molecule. While direct pharmacological studies on this compound are scarce, its utility as a chemical building block is well-documented.[1] Its structure, featuring a protected phenolic hydroxyl group and a methyl ester, presents a versatile scaffold for organic synthesis.[1] This guide will illuminate the established applications of this compound and, through scientific inference, explore its hypothetical biological activities, providing a comprehensive resource for researchers poised to harness its synthetic potential.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [3] |

| CAS Number | 55142-16-0 | [1] |

The Cornerstone of Synthesis: Crafting Biologically Active Molecules

The principal application of molecules structurally similar to this compound is as a crucial intermediate in the multi-step synthesis of pharmaceuticals.[4][5] A notable example is the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[6][7] While the direct precursor to Salmeterol is often cited as Methyl 5-acetyl-2-(benzyloxy)benzoate, the underlying chemistry of the benzyloxybenzoate moiety is central to the synthetic strategy.[4][5]

Synthetic Pathway Overview: From Precursor to Pharmaceutical

The synthesis of a Salmeterol precursor from a benzyloxybenzoate derivative follows a logical and well-established workflow. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other functional sites.[5]

References

- 1. lookchem.com [lookchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Salmeterol - Wikipedia [en.wikipedia.org]

- 7. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl 2-benzyloxybenzoate safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling of Methyl 2-benzyloxybenzoate

For research scientists and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety, handling, and material safety data for this compound (CAS: 55142-16-0), a key intermediate in organic synthesis.[1] This document moves beyond rote recitation of data sheet points, offering field-proven insights grounded in established safety principles.

Chemical Identification and Physicochemical Properties

This compound, also known as methyl 2-phenylmethoxybenzoate, is an aromatic ester utilized in various synthetic applications, including the development of novel materials and pharmaceutical compounds.[1] A precise understanding of its physical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 55142-16-0 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |

| Molecular Weight | 242.27 g/mol | [3][4] |

| Appearance | Solid, Low melting solid | [2] |

| Melting Point | 41 - 48 °C / 105.8 - 118.4 °F | [1][2][3][4] |

| Boiling Point | 364.9 °C at 760 mmHg | [1][3][4] |

| Density | 1.142 g/cm³ | [1][3][4] |

| Flash Point | 152.5 °C | [1][3][4] |

| Solubility | Insoluble in water. | [5] |

Hazard Analysis and Classification

Regulatory classification provides a baseline for risk assessment. According to some suppliers, this compound is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, the absence of a formal hazard classification should not be interpreted as an absence of potential risk. Other sources provide an NFPA 704 rating, which offers at-a-glance information for emergency responders:

-

Health (Blue): 0 - Poses no significant health hazard.[3][6]

-

Flammability (Red): 1 - Materials that require considerable preheating before ignition can occur.[3][6]

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[3][6]

Senior Scientist's Note: While the acute toxicity profile appears low, the primary risks in a laboratory setting stem from potential irritation upon contact and inhalation of dust or aerosols, especially given its nature as a low-melting solid.[3] It is prudent to handle it with the same care afforded to any non-volatile organic solid.

Proactive Risk Mitigation: Safe Handling and Storage Protocols

A proactive approach to safety involves integrating engineering controls, personal protective equipment (PPE), and rigorous handling procedures. The following workflow is designed to minimize exposure and prevent contamination.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

-

Ventilation: Always handle this compound inside a certified chemical fume hood.[3] This is crucial not only to prevent inhalation of any fine particulates but also to contain potential spills.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Selection must be deliberate and based on the potential routes of exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[2] | Protects against accidental splashes or dust getting into the eyes. |

| Hand | Chemical-impermeable gloves (e.g., Nitrile rubber).[3] | Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed promptly if contaminated.[3] |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |

Procedural Best Practices

-

Avoid Dust Generation: As a solid, care should be taken to avoid creating dust during weighing and transfer.[2][3]

-

Personal Hygiene: Avoid all personal contact, including ingestion and inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[7]

-

Grounding: For transfers of large quantities where static discharge could be a concern, use non-sparking tools and explosion-proof equipment.[3]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and safety.

-

Container: Store in a tightly closed container.[3]

-

Environment: Keep in a dry, cool, and well-ventilated place.[3] It is specifically noted to protect the material from moisture.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[2][3][6]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If symptoms such as irritation or discomfort persist, seek medical attention.[2][3][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[2][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[6] For large fires, water spray or fog may be used.[7]

-

Specific Hazards: Thermal decomposition can produce carbon oxides (CO, CO₂).

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE to avoid contact with skin and eyes and to prevent inhalation of dust.[2][3]

-

Containment and Cleanup: For spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[2] Avoid actions that generate dust.[2][3] Afterwards, wash the area to prevent runoff into drains.[7]

Stability and Reactivity

-

Reactivity: No specific hazardous reactivity is known based on available information.[2]

-

Chemical Stability: The product is considered stable under recommended storage conditions.[7] Hazardous polymerization will not occur.[7]

-

Conditions to Avoid: Presence of incompatible materials.[7]

-

Incompatible Materials: While specific data is limited, it is best practice to avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Toxicological and Ecological Information

References

- 1. lookchem.com [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | CAS#:55142-16-0 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

preliminary investigation into Methyl 2-benzyloxybenzoate derivatives

An In-depth Technical Guide to the Preliminary Investigation of Methyl 2-benzyloxybenzoate Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Benzyloxybenzoate Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the success of any drug discovery campaign. The this compound framework represents a particularly compelling starting point. It is an elegant convergence of a salicylate backbone, renowned for its broad therapeutic relevance, with a versatile benzyl protecting group. This combination not only provides a stable and synthetically tractable platform but also opens a vast chemical space for derivatization. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the foundational synthesis, characterization, and potential biological significance of this promising class of compounds. We will move beyond mere protocols to explore the underlying chemical logic and strategic considerations that inform a preliminary investigation into these derivatives.

Part 1: The Core Synthesis Strategy - From Salicylate to a Versatile Intermediate

The journey into the chemical space of this compound derivatives begins with the robust and well-established synthesis of its core structure. The logical and cost-effective pathway involves a two-step process: the initial formation of the methyl ester from salicylic acid, followed by the crucial benzylation of the phenolic hydroxyl group.

Step 1: Fischer Esterification of Salicylic Acid

The initial step is the classic Fischer esterification, a cornerstone of organic synthesis. This acid-catalyzed reaction converts the carboxylic acid of salicylic acid into its corresponding methyl ester, Methyl Salicylate. The use of excess methanol is a critical experimental choice driven by Le Châtelier's principle; it shifts the reaction equilibrium towards the product, maximizing the yield of the desired ester.[1][2]

Experimental Protocol: Synthesis of Methyl 2-hydroxybenzoate (Methyl Salicylate)

-

Materials:

-

Salicylic Acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boiling stones

-

-

Procedure:

-

To a round-bottom flask, add salicylic acid and an excess of methanol (e.g., 20-30 molar equivalents).

-

Add a few boiling stones to ensure smooth boiling.

-

Carefully, and with cooling, add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% of the salicylic acid).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted salicylic acid), and finally with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude Methyl Salicylate.

-

The product can be further purified by distillation if necessary.

-

Step 2: Benzylation of the Phenolic Hydroxyl Group

With Methyl Salicylate in hand, the next critical step is the protection of the phenolic hydroxyl group. A benzyl group is an excellent choice as it is stable under a wide range of reaction conditions but can be readily removed later via hydrogenolysis. This Williamson ether synthesis involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack benzyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 2-hydroxybenzoate (Methyl Salicylate)

-

Benzyl Chloride (BnCl)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI) (catalytic amount)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Salicylate in acetone or DMF.

-

Add anhydrous potassium carbonate (a mild base, typically 1.5-2.0 equivalents) and a catalytic amount of potassium iodide. The iodide serves to in situ convert benzyl chloride to the more reactive benzyl iodide, accelerating the reaction.[5]

-

Stir the suspension at room temperature for approximately 15 minutes.

-

Add benzyl chloride (1.1-1.2 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC until the starting material is consumed.[5]

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to obtain the pure compound.[5][6]

-

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound derivatives.

Part 2: Physicochemical Properties and Derivatization Potential

A thorough understanding of the core scaffold's properties is essential before embarking on the synthesis of a derivative library.

Properties of the Core Scaffold

| Property | Value | Reference |

| CAS Number | 606-28-0 | [6][7] |

| Molecular Formula | C₁₅H₁₂O₃ | [6] |

| Molecular Weight | 240.25 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 48-53 °C | [7] |

| Solubility | Soluble in polar organic solvents; moderately soluble in water. | [8] |

Strategies for Derivatization

The this compound scaffold offers several avenues for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies:

-

Aromatic Ring Substitution: Both the benzoate and the benzyl rings are amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The existing substituents will direct incoming electrophiles to specific positions, allowing for controlled synthesis of diverse analogs.

-

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other esters.

-